Pyrazineethanethiol

Overview

Description

It is characterized by a sulfurous, meaty, and cabbage-like odor . This compound is commonly used in the flavors and fragrances industry due to its distinctive aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazineethanethiol can be synthesized from 2-vinylpyrazine by reacting it with thiolactic acid, followed by the conversion of the thiolester to 2-(pyrazinyl)ethanethiol . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form disulfides or sulfoxides.

Reduction: It can be reduced to form corresponding thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Disulfides, sulfoxides.

Reduction: Corresponding thiols.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Pyrazineethanethiol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Widely used in the flavors and fragrances industry due to its unique aroma profile

Mechanism of Action

The mechanism of action of Pyrazineethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

- 2-Mercaptopyrimidine

- 2-Mercaptopyridine

- 2-Mercaptopyrazine

- 3-Mercapto-3-methylbutan-1-ol

Comparison: Pyrazineethanethiol is unique due to its specific odor profile and its applications in the flavors and fragrances industry. While similar compounds like 2-Mercaptopyrazine also have sulfurous odors, this compound’s distinct meaty and cabbage-like aroma sets it apart .

Biological Activity

Pyrazineethanethiol, also known as 2-pyrazineethanethiol, is a sulfur-containing organic compound that has garnered attention for its diverse biological activities and applications in various fields, including flavoring, fragrance, and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its olfactory responses, chemical properties, and potential implications in pharmacology and environmental science.

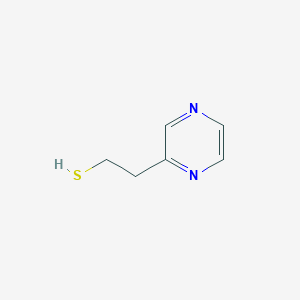

This compound is characterized by its unique structure, which includes a pyrazine ring and a thiol group. The molecular formula is CHNS, and it has a molecular weight of approximately 144.21 g/mol. Its chemical structure allows it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry.

Olfactory Responses

Research has shown that this compound elicits specific olfactory responses in model organisms such as Drosophila larvae. In a study examining the responses of various pyrazines, it was found that this compound produced minimal attractive responses (Response Index (RI) = 0.08 ± 0.07), indicating low behavioral attraction compared to other similar compounds like 2-ethylpyrazine, which had an RI of 0.80 ± 0.04 .

Table 1: Behavioral Responses of Selected Pyrazines

| Compound | Response Index (RI) | Comments |

|---|---|---|

| 2-Ethylpyrazine | 0.80 ± 0.04 | Strong attraction |

| This compound | 0.08 ± 0.07 | Minimal attraction |

| 2-Methylpyrazine | 0.08 ± 0.10 | Similar to this compound |

This differential response highlights the complexity of olfactory processing and suggests that even closely related compounds can have vastly different effects on behavior.

Synthesis and Applications

This compound is utilized in flavoring agents due to its savory notes, particularly in meat and soup flavors . Its low usage levels (typically between 0.01-10 ppm in finished products) demonstrate its potency as a flavor enhancer.

Table 2: Applications of this compound

| Application | Usage Concentration |

|---|---|

| Meat flavors | 0.01-10 ppm |

| Soup flavors | 0.01-10 ppm |

| Chocolate and nut flavors | Varies |

Pharmacological Potential

The biological activity of this compound extends beyond olfactory responses; it shows promise in pharmaceutical applications due to its reactivity as a thiol compound. It has been evaluated for its ability to act as a coupling partner in electrochemical synthesis methods for sulfonamides, which are important in drug development . The compatibility of this compound with various amines suggests potential pathways for developing new therapeutic agents.

Case Studies

- Electrochemical Synthesis : In a study focused on electrochemical oxidative coupling reactions, this compound was successfully used as a substrate for synthesizing sulfonamide compounds with good yields . This demonstrates its utility in creating biologically relevant molecules.

- Microbial Production : Research indicates that certain microorganisms can produce pyrazines, including this compound, during fermentation processes . Understanding these pathways could lead to more sustainable production methods for flavor compounds.

Environmental Impact

While pyrazines are often associated with pleasant aromas in food applications, they can also be environmental pollutants. Certain bacteria have been identified that can degrade pyrazines, including this compound, highlighting the dual nature of these compounds as both beneficial and potentially harmful .

Properties

IUPAC Name |

2-pyrazin-2-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVWBAMZPUHCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025977 | |

| Record name | Pyrazineethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow liquid with a meaty, cabbage, sulfurous odour | |

| Record name | 2-Pyrazinylethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 to 110.00 °C. @ 20.00 mm Hg | |

| Record name | Pyrazineethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Pyrazineethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Pyrazinylethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.147-1.157 | |

| Record name | 2-Pyrazinylethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35250-53-4 | |

| Record name | Pyrazineethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35250-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazineethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035250534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazineethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazineethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrazineethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINEETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7I6G0E56F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrazineethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.